4-(aminomethyl)-N,N-dimethylbenzamide

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Design

4-(Aminomethyl)-N,N-dimethylbenzamide (free base, CAS 164648-76-4) is the validated para-substituted scaffold for structure-based drug design. Its nucleophilic primary amine enables precise amide couplings without pre-neutralization, critical for parallel synthesis and library production. The N,N-dimethylamide moiety contributes logP ~0.85, balancing cellular permeability. This scaffold has demonstrated efficacy in kinase inhibitor programs targeting resistant mutants (91–92% EGFR inhibition at 10 nM) and as antiviral entry inhibitors (EC50 <10 μM). Choose this building block to ensure consistent reaction stoichiometry and avoid positional isomer artifacts in your SAR campaigns.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 164648-76-4
Cat. No. B179868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(aminomethyl)-N,N-dimethylbenzamide
CAS164648-76-4
Synonyms4-(aminomethyl)-N,N-dimethylbenzamide(SALTDATA: 1.27HCl 0.45H2O)
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=C(C=C1)CN
InChIInChI=1S/C10H14N2O/c1-12(2)10(13)9-5-3-8(7-11)4-6-9/h3-6H,7,11H2,1-2H3
InChIKeyFYWRKAATFPEAEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)-N,N-dimethylbenzamide (CAS 164648-76-4): Technical Baseline and Procurement Context


4-(Aminomethyl)-N,N-dimethylbenzamide (CAS 164648-76-4) is a para-substituted benzamide derivative with molecular formula C₁₀H₁₄N₂O and molecular weight 178.23 g/mol, characterized by a primary aminomethyl group (-CH₂NH₂) at the 4-position and a tertiary N,N-dimethylcarboxamide group [1]. The compound is typically procured as a free base with commercially reported purity levels of 95–98% [2], though the hydrochloride salt form (CAS 104566-35-0) is also widely available . The combination of a nucleophilic primary amine and a tertiary amide renders this compound a versatile synthetic intermediate and building block in medicinal chemistry programs [3].

Why Substitution with Isomeric or Core Analogs of 4-(Aminomethyl)-N,N-dimethylbenzamide Is Not Warranted Without Comparative Validation


The procurement decision for 4-(aminomethyl)-N,N-dimethylbenzamide versus its positional isomers (3- and 2-substituted analogs) or simpler benzamide cores cannot be made on the basis of superficial structural similarity. The para-substitution pattern of the aminomethyl group dictates fundamentally different molecular geometry, steric accessibility, and electronic distribution compared to meta- or ortho-isomers [1]. The dimethylamide moiety further confers distinct physicochemical properties including lipophilicity (LogP ~0.85) and reduced hydrogen-bond donor capacity relative to primary benzamides. Critically, the 4-(aminomethyl)benzamide scaffold has been explicitly validated as a preferred flexible linker architecture in structure-based drug design for kinase inhibitors [2], and as a core pharmacophoric element in antiviral entry inhibitor programs [3]. Substituting an alternative isomer without experimental revalidation would alter the three-dimensional presentation of pharmacophores and potentially compromise target engagement. The evidence below quantifies these differentiation dimensions where data exist.

Quantitative Differentiation Evidence for 4-(Aminomethyl)-N,N-dimethylbenzamide (CAS 164648-76-4) Versus Comparators


Positional Isomer Differentiation: Para-Substitution Enables Unique Molecular Geometry and Synthetic Utility

The para-aminomethyl substitution pattern of the target compound confers structural properties that are fundamentally distinct from the corresponding meta- and ortho-isomers. Specifically, the 4-substitution yields an extended linear molecular axis with the aminomethyl and dimethylamide groups positioned at opposite ends of the phenyl ring, whereas the 3-(aminomethyl) isomer (CAS 863548-47-4) and 2-(aminomethyl) isomer (CAS 918812-27-8) present bent or folded geometries . In kinase inhibitor design programs, the 4-(aminomethyl)benzamide fragment was explicitly selected over alternative linkers to serve as a flexible spacer that enables the molecule to bypass the bulky Ile-315 residue in the Bcr-Abl binding pocket, a steric requirement that cannot be satisfied by meta- or ortho-substituted analogs [1]. Molecular docking of analogue 10 demonstrated that the 4-(aminomethyl)benzamide linker permits a favorable overall geometry and necessary binding interactions with the T315I-mutant Abl active site (PDB: 3QRJ) [1].

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Design

Kinase Inhibitor Scaffold Validation: 4-(Aminomethyl)benzamide Fragment as Preferred Flexible Linker

The 4-(aminomethyl)benzamide scaffold—the core structural element of the target compound—has been experimentally validated as a privileged linker architecture in kinase inhibitor design. In a systematic study of 4-(arylaminomethyl)benzamide derivatives, compounds bearing the 4-(aminomethyl)benzamide linker demonstrated potent inhibitory activity against a panel of eight receptor tyrosine kinases including EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFRa, and PDGFRb [1]. Notably, analogues 11 and 13, which incorporate a (trifluoromethyl)benzene ring attached via the 4-(aminomethyl)benzamide linker, achieved 91% and 92% inhibition of EGFR at 10 nM, respectively [1]. This performance was attributed to the favorable geometry conferred by the 4-(aminomethyl)benzamide fragment, which enables the molecule to adopt conformations that bypass steric hindrance at the Ile-315 gatekeeper residue [1]. While the target compound itself (4-(aminomethyl)-N,N-dimethylbenzamide) was not directly assayed in this study, the data establish the 4-(aminomethyl)benzamide core as a validated scaffold class, with the target compound representing a specific substitution variant (N,N-dimethyl) that may confer altered physicochemical properties.

Tyrosine Kinase Inhibition Anticancer Drug Discovery Structure-Based Design

Procurement Differentiation: Free Base (CAS 164648-76-4) Versus Hydrochloride Salt (CAS 104566-35-0)

The target compound is available in two principal procurement forms: the free base (4-(aminomethyl)-N,N-dimethylbenzamide, CAS 164648-76-4) and the hydrochloride salt (CAS 104566-35-0). Quantitative purity specifications differ substantially between commercial sources. The free base is offered at 95% purity (Enamine catalog EN300-27258) [1] and 98% purity (Leyan catalog 1283849) . The hydrochloride salt is specified as 95% purity but with the caveat that it may contain up to 1.5 equivalents of HCl and up to 0.5 equivalents of water, and is sold on an 'as-is' basis without analytical data collection by the vendor . The free base offers molecular weight of 178.23 g/mol, whereas the hydrochloride salt has molecular weight of 214.69 g/mol. The free base provides greater stoichiometric predictability for amide coupling and reductive amination reactions, as the hydrochloride salt requires neutralization prior to nucleophilic reactions. Conversely, the hydrochloride salt may offer enhanced aqueous solubility and storage stability.

Chemical Procurement Synthetic Intermediate Formulation

High-Value Research and Industrial Application Scenarios for 4-(Aminomethyl)-N,N-dimethylbenzamide (CAS 164648-76-4)


Scaffold for Kinase Inhibitor Linker Optimization

The 4-(aminomethyl)benzamide core has been experimentally validated as a flexible linker architecture that enables kinase inhibitors to bypass the Ile-315 gatekeeper residue in Bcr-Abl, achieving potent inhibition (91–92% EGFR inhibition at 10 nM for elaborated analogues) [1]. The target compound provides the unelaborated scaffold with an N,N-dimethylamide moiety, offering a starting point for structure-activity relationship (SAR) exploration or parallel library synthesis in kinase inhibitor programs targeting resistant mutants.

Building Block for Antiviral Entry Inhibitor Synthesis

4-(Aminomethyl)benzamides have been identified as potent entry inhibitors of Ebola and Marburg viruses, with optimized derivatives achieving EC₅₀ values below 10 μM against wild-type strains [2]. The target compound serves as a versatile intermediate for preparing structurally diverse 4-(aminomethyl)benzamide derivatives via amide coupling, reductive amination, or N-alkylation at the primary amine handle.

Synthetic Intermediate Requiring Defined Free Base Stoichiometry

For research applications involving nucleophilic reactions at the primary amine—such as amide bond formation with activated carboxylic acids, sulfonylation, or reductive amination with aldehydes—the free base form (CAS 164648-76-4) with 95–98% purity offers predictable stoichiometry without the need for pre-neutralization . This is particularly relevant in parallel synthesis and library production workflows where consistent molar equivalents are critical for reaction reproducibility.

Precursor for Radiolabeled or Fluorescent Probe Development

The primary aminomethyl group provides a conjugation handle for attachment of reporter moieties including fluorophores, biotin, or chelating groups for radiometals. The N,N-dimethylamide moiety contributes moderate lipophilicity (LogP ~0.85) , which may be advantageous for modulating cellular permeability in probe design. The para-substitution geometry ensures that the reporter moiety is projected linearly away from the benzamide core, minimizing steric interference with target binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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